![molecular formula C10H5ClFN3 B2557700 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole CAS No. 1909318-74-6](/img/structure/B2557700.png)

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

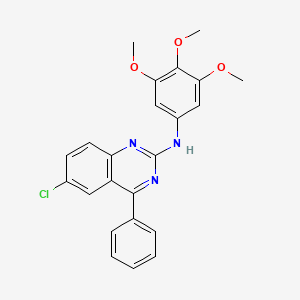

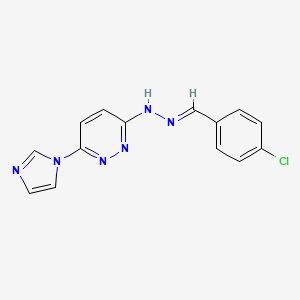

“4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole” is a chemical compound with the CAS Number: 1909318-74-6 . It has a molecular weight of 221.62 . The IUPAC name for this compound is 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole .

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, sugar-modified pyrimido[4,5-b]indole nucleosides were synthesized by glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The InChI code for “4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole” is 1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 419.7±40.0 °C and a predicted density of 1.599±0.06 g/cm3 . The predicted pKa value is 10.87±0.50 .Scientific Research Applications

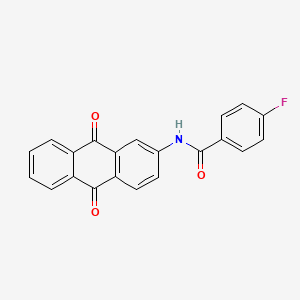

- Metabolic Stability Enhancement : The four-membered heterocyclic motif of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole has been successfully applied in medicinal chemistry programs. Researchers use it to improve the metabolic stability of drug candidates .

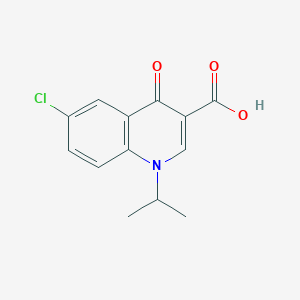

- Biological Evaluation : Scientists have designed, synthesized, and evaluated 7-Chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors. These compounds show potential for modulating GSK-3β activity, which is relevant in various diseases, including neurodegenerative disorders and cancer .

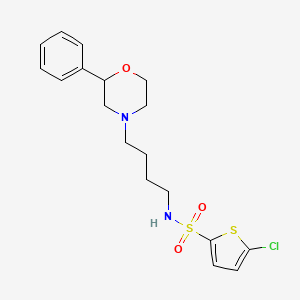

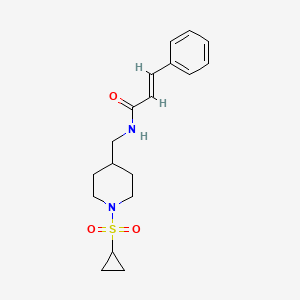

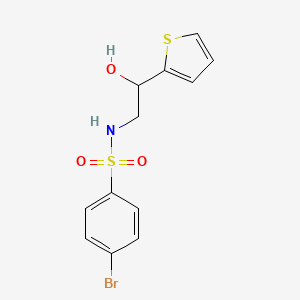

- Benzothiazole Derivatives : Ugwu et al. prepared benzothiazole-containing benzene sulphonamide and carboxamide derivatives. These compounds were evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

- Fluorescent Properties : Researchers explore the fluorescence properties of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole for biological imaging. Its unique fluorophore characteristics make it a potential candidate for developing fluorescent probes .

Medicinal Chemistry and Drug Development

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Anti-Inflammatory and Analgesic Activities

Biological Imaging and Probes

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and differentiation .

Mode of Action

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole interacts with its targets, the RET and TRK proteins, by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of RET and TRK proteins by 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this disruption can lead to changes in cellular function and potentially to cell death .

Pharmacokinetics

The compound’s molecular weight of 22162 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole’s action are primarily seen in the disruption of normal cell growth and differentiation . By inhibiting the activity of RET and TRK proteins, this compound can alter cellular function and potentially lead to cell death .

properties

IUPAC Name |

4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJKRUAGOMTODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)

![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)

![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)

![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)